N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide
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Overview
Description
The description of a compound typically includes its molecular formula, molecular weight, and structural formula. The molecular formula tells you which atoms are present in the compound and in what proportions. The structural formula shows how those atoms are connected .
Molecular Structure Analysis
Molecular structure analysis involves determining the 3D shape of the molecule. Techniques used could include X-ray crystallography or NMR spectroscopy .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This could involve looking at what reactants are needed, what the products are, and what conditions are needed for the reaction to occur .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis and Molecular Docking
One study detailed the synthesis of N-substituted acetamides, including analogues similar in structure to the specified compound, through conventional and microwave-assisted protocols. These compounds were evaluated for their enzyme inhibitory activities against bovine carbonic anhydrase and cholinesterase enzymes, showcasing their potential therapeutic applications. Molecular docking studies were carried out to explore their binding modes, suggesting a foundation for drug design based on enzyme inhibition (Virk et al., 2018).
Catalytic Hydrogenation for Synthesis
Another study presented a green synthesis approach for N-(3-amino-4-methoxyphenyl)acetamide, an important intermediate for azo disperse dyes, highlighting the use of novel catalysts for efficient production and potential environmental benefits (Zhang, 2008).
Anticancer Evaluation
Research on 2-aryl-4-arylsulfonyl-5-RS-1,3-oxazoles, structurally related to the specified compound, demonstrated significant anticancer activities against various cancer cell lines. This study underscores the potential of such compounds in cancer therapy, offering insights into their mechanism of action and therapeutic efficacy (Zyabrev et al., 2022).
Antimicrobial Studies
Synthesis and evaluation of N-substituted sulfanilamide derivatives revealed their structural characteristics and antimicrobial activities. This research highlights the versatility of acetamide derivatives in developing new antimicrobial agents, with potential applications in combating resistant microbial strains (Lahtinen et al., 2014).
Safety And Hazards
Future Directions
properties
IUPAC Name |
N-(4-methoxyphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O3S/c1-31-17-7-3-15(4-8-17)19-13-20-22-25-26-23(28(22)11-12-29(20)27-19)33-14-21(30)24-16-5-9-18(32-2)10-6-16/h3-12,19-20,22,25,27H,13-14H2,1-2H3,(H,24,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSSSCRZIWPCQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CC3C4NN=C(N4C=CN3N2)SCC(=O)NC5=CC=C(C=C5)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
466.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-2-{[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]sulfanyl}acetamide |
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